(2S)-2-amino-3-propoxypropanoic acid

Catalog No.
S13795155
CAS No.
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-3-propoxypropanoic acid

Product Name

(2S)-2-amino-3-propoxypropanoic acid

IUPAC Name

(2S)-2-amino-3-propoxypropanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

YLVYZXAQMZHQSE-YFKPBYRVSA-N

Canonical SMILES

CCCOCC(C(=O)O)N

Isomeric SMILES

CCCOC[C@@H](C(=O)O)N

(2S)-2-amino-3-propoxypropanoic acid is an organic compound characterized by its molecular formula C9H17NO6C_9H_{17}NO_6 and a molecular weight of approximately 235.23 g/mol. This compound features an amino group, a propoxy group, and a carboxylic acid functional group, which contribute to its unique chemical properties. The structure consists of a central carbon atom bonded to an amino group (NH2-NH_2), a propoxy side chain (OCH2CH(CH3)-O-CH_2-CH(CH_3)-), and a carboxyl group (COOH-COOH).

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohols or amines, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions under specific conditions.

These reactions allow for the modification of the compound, facilitating its use in various synthetic pathways and applications.

Research indicates that (2S)-2-amino-3-propoxypropanoic acid may exhibit biological activity related to neurotransmission. Similar compounds have been shown to interact with N-Methyl-D-aspartate receptors, which play a crucial role in synaptic plasticity and memory formation. The potential modulation of these receptors suggests that (2S)-2-amino-3-propoxypropanoic acid could influence cognitive functions and neurological processes.

Several methods exist for synthesizing (2S)-2-amino-3-propoxypropanoic acid:

  • Direct Synthesis: This involves the condensation of appropriate amino acids with propanol derivatives under acidic or basic conditions.
  • Esterification: Propanoic acid can be reacted with propanol in the presence of an acid catalyst to form the desired compound after hydrolysis.
  • Advanced Techniques: Industrial production may employ continuous flow reactors and optimized reaction conditions to maximize yield and purity.

These synthesis methods highlight the versatility and accessibility of (2S)-2-amino-3-propoxypropanoic acid in laboratory and industrial settings.

(2S)-2-amino-3-propoxypropanoic acid has several applications across different fields:

  • Pharmaceuticals: It is investigated for potential therapeutic roles, particularly in neurological disorders due to its interaction with neurotransmitter systems.
  • Biochemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various biochemical assays.
  • Research: Its unique structure makes it valuable in studies related to amino acids and their derivatives.

Interaction studies involving (2S)-2-amino-3-propoxypropanoic acid focus on its effects on neurotransmitter receptors, particularly the N-Methyl-D-aspartate receptors. These studies are crucial for understanding how this compound might modulate synaptic activity and influence cognitive functions. Ongoing research aims to elucidate its pharmacokinetics and potential therapeutic benefits.

Several compounds share structural similarities with (2S)-2-amino-3-propoxypropanoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-3-methoxypropanoic acidContains a methoxy group instead of propoxyDifferent solubility and reactivity properties
2-Amino-3-hydroxypropanoic acidContains a hydroxyl groupPotentially different biological activities
3-Amino-1,2-propanediolLacks the carboxylic acid functionalityUsed primarily in pharmaceutical applications

The uniqueness of (2S)-2-amino-3-propoxypropanoic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to these similar compounds. This makes it an interesting subject for further research in both synthetic chemistry and pharmacology.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

147.08954328 g/mol

Monoisotopic Mass

147.08954328 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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